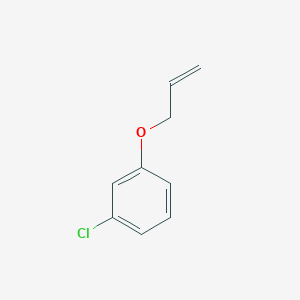

Allyl (3-chlorophenyl) ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl phenyl ether is an organic compound with the formula C6H5OCH2CH=CH2 . It is a colorless solid .

Synthesis Analysis

Allyl phenyl ether is prepared by the reaction of sodium phenoxide with allyl bromide . The yield is almost quantitative when the reaction is conducted in homogeneous solution using dimethoxyethane . When the reaction is conducted as a slurry in diethyl ether, the predominant product is, after acidic work-up, 2-allylphenol .Molecular Structure Analysis

The molecular formula of Allyl phenyl ether is C9H10O . Its molar mass is 134.178 g·mol−1 .Chemical Reactions Analysis

Allyl phenyl ether converts to 2-allylphenol in the presence of acid catalysts . This conversion is an example of the Claisen rearrangement .Physical And Chemical Properties Analysis

Allyl phenyl ether is a colorless solid . It has a melting point of 90 °C (194 °F; 363 K) and a boiling point of 191.7 °C (377.1 °F; 464.8 K) .Scientific Research Applications

Organic Synthesis

Allyl (3-chlorophenyl) ether is used in organic synthesis as a precursor for various chemical reactions. Its ability to undergo nucleophilic substitution makes it valuable for synthesizing complex molecules. For example, it can be used in the synthesis of allylic alcohols, which are important intermediates in pharmaceuticals and agrochemicals .

Catalysis

In catalysis, this ether serves as a ligand for transition metal catalysts. These catalysts are crucial in facilitating reactions such as hydrogenation and carbon-carbon bond formation, which are foundational in creating compounds for materials science and drug development .

Polymer Chemistry

Allyl (3-chlorophenyl) ether can be polymerized or copolymerized to form novel polymeric materials with potential applications in coatings, adhesives, and elastomers. The chlorophenyl group can enhance the thermal stability and rigidity of the resulting polymers .

Medicinal Chemistry

In medicinal chemistry, this ether is used to design and synthesize new drug candidates. Its structure can be incorporated into molecules that interact with biological targets, potentially leading to the development of new therapies for various diseases .

Agrochemical Research

The compound finds use in agrochemical research for developing new herbicides and pesticides. Its phenolic ether structure can be modified to create compounds that are effective against a wide range of agricultural pests .

Material Science

In material science, Allyl (3-chlorophenyl) ether can be used to modify surface properties of materials. It can be grafted onto surfaces to alter hydrophobicity or to introduce specific functional groups that can further react to create tailored surface functionalities .

Environmental Chemistry

This ether can also play a role in environmental chemistry, particularly in the development of green chemistry protocols. Its use in solvent-free reactions and as a substrate for catalytic processes aligns with the principles of sustainability and reduced environmental impact .

Analytical Chemistry

Lastly, in analytical chemistry, Allyl (3-chlorophenyl) ether can be used as a standard or reagent in chromatographic methods and spectroscopic analysis. It helps in the quantification and identification of compounds in complex mixtures .

Mechanism of Action

Target of Action

The primary target of Allyl (3-chlorophenyl) ether is the organic molecules in the system where it is introduced. The compound interacts with these molecules through a specific organic reaction known as the Claisen rearrangement .

Mode of Action

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Biochemical Pathways

The Claisen rearrangement is part of a broader class of reactions called sigmatropic rearrangements . These rearrangements involve the simultaneous breaking and forming of bonds, resulting in a net migration of a substituent from one part of the molecule to another . In the case of Allyl (3-chlorophenyl) ether, the rearrangement results in the formation of β-aryl allyl ethers .

Result of Action

The result of the Claisen rearrangement is the formation of β-aryl allyl ethers . This transformation can lead to changes in the molecular structure and properties of the target molecules, potentially influencing their function and interactions within the system.

Action Environment

The Claisen rearrangement is a thermal reaction, meaning it is influenced by temperature . Heating an allyl aryl ether to 250°C triggers the rearrangement . Therefore, the action, efficacy, and stability of Allyl (3-chlorophenyl) ether are likely to be influenced by environmental factors such as temperature.

Safety and Hazards

Future Directions

The Claisen rearrangement is a powerful synthetic tool in organic synthesis . It involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol . This mechanism of action has potential for further exploration and application in organic synthesis .

properties

IUPAC Name |

1-chloro-3-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZISNNCAILKGSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

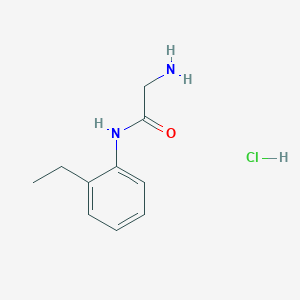

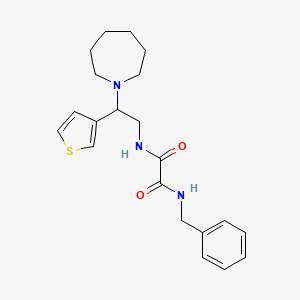

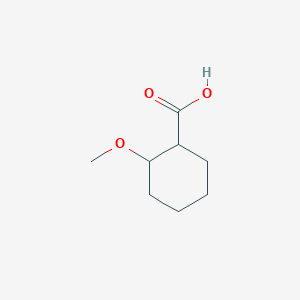

Molecular Formula |

C9H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl (3-chlorophenyl) ether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

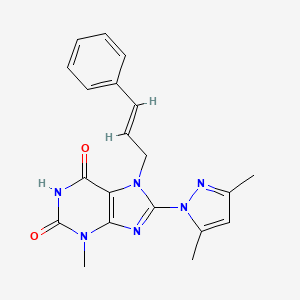

![3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2885207.png)

![3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2885208.png)

![N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2885211.png)